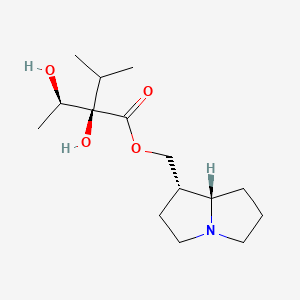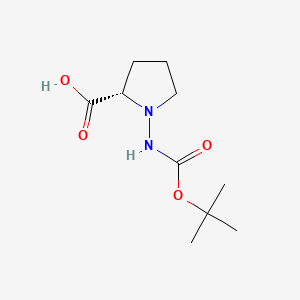![molecular formula C10H12O3 B1605231 双环[2.2.2]辛烷-2,3-二羧酸酐 CAS No. 26843-47-0](/img/structure/B1605231.png)
双环[2.2.2]辛烷-2,3-二羧酸酐
描述
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride is a chemical compound with the linear formula C10H12O3 and a molecular weight of 180.21 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of propellanes containing a bicyclo[2.2.2]octene unit is less explored . A simple and convenient method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit has been described, which are structurally similar to 11b-HSD1 inhibitors by sequential usage of the Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The synthesis of propellanes containing a bicyclo[2.2.2]octene system and their metathetic behavior is worthy of systematic investigation . The key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .Physical And Chemical Properties Analysis
The melting point of Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride is 251-253 °C (decomp), and its predicted boiling point is 336.6±11.0 °C . The predicted density is 1.275±0.06 g/cm3 .科学研究应用
化学合成
双环[2.2.2]辛烷-2,3-二羧酸酐是一种可以在各种化学合成过程中使用的化合物 . 它是西格玛奥德里奇公司提供的稀有和独特化学品系列的一部分 .
热固性环脂族聚酰胺酸的制备
该化合物可用于制备热固性环脂族聚酰胺酸 . 这种聚合物类型可用于各种应用,包括生产高性能材料。
光固性环脂族聚酰胺酯的制备
除了热固性版本之外,双环[2.2.2]辛烷-2,3-二羧酸酐也可用于制备光固性环脂族聚酰胺酯 . 这种材料可以转化为环脂族聚酰亚胺薄膜 .
不对称合成
该化合物的双环[2.2.2]辛烷结构使其成为不对称合成的有趣模板 . 不对称合成是一种用于生产手性分子的方法,手性分子是指不能与其镜像重叠的分子。这在药物生产中尤为重要,因为一个分子的不同手性形式可能具有不同的生物学效应。
透明多孔材料的制备
双环[2.2.2]辛烷-2,3-二羧酸酐可用于制备透明多孔材料 . 这些材料为研究受固体限制空间中的分子提供了不同的途径 .
金属有机框架的生产
该化合物可用于生产金属有机框架 . 这些材料具有独特的结构,允许可调节的孔径 . 这使得它们在各种应用中都有用,包括气体储存、催化和药物输送。
安全和危害
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride is classified under GHS07. The hazard statements include H319, H335, and H315 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
The primary targets of Bicyclo[22It’s known that this compound has been incorporated into the structure of drugs like imatinib and vorinostat . These drugs target specific proteins involved in cell signaling pathways, suggesting that Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride may interact with similar targets.
Mode of Action
This can result in changes to cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may influence pathways related to cell growth and survival, potentially including the BCR-ABL tyrosine kinase pathway (Imatinib target) or the histone deacetylase pathway (Vorinostat target).
Result of Action
The molecular and cellular effects of Bicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may have effects on cell growth and survival, potentially inducing cell cycle arrest or apoptosis in certain cell types.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with target proteins .
生化分析
Biochemical Properties
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride plays a significant role in biochemical reactions, particularly in the formation of cyclic anhydrides and esters. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with alcohols to form esters and with amines to form amides. These reactions are catalyzed by enzymes such as esterases and amidases. The nature of these interactions involves the formation of covalent bonds between the anhydride and the nucleophilic groups of the biomolecules .
Cellular Effects
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain signaling pathways by modifying key signaling proteins, leading to altered gene expression and metabolic changes. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride involves its ability to form covalent bonds with biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of interaction. For instance, it can inhibit esterases by forming a stable ester bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form the corresponding dicarboxylic acid. This degradation can affect its long-term activity and efficacy in biochemical assays. In in vitro studies, the compound has been observed to maintain its activity for several hours, while in in vivo studies, its effects may persist for days .
Dosage Effects in Animal Models
The effects of Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, it can cause adverse effects, including toxicity and tissue damage. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride is involved in various metabolic pathways. It can be metabolized by esterases and amidases to form the corresponding dicarboxylic acid and amides, respectively. These metabolic transformations can affect the compound’s activity and distribution within the body. Additionally, the compound may influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific anion transporters and bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within cells .
属性
IUPAC Name |
4-oxatricyclo[5.2.2.02,6]undecane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHQMPOFCRGJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3C2C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291177 | |
| Record name | bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26843-47-0 | |
| Record name | NSC73663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxatricyclo[5.2.2.0,2,6]undecane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


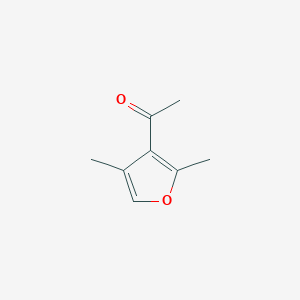
![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)

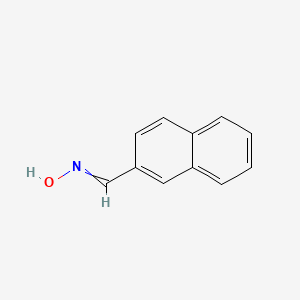

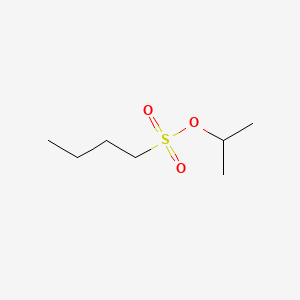
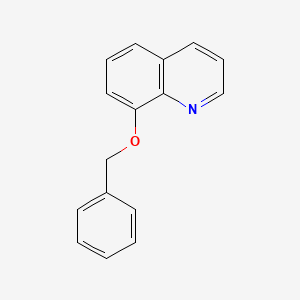

![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)

